3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride
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Overview
Description
3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride is an aryl fluorinated building block. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The primary alcohol is then converted to the corresponding amine via a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro compound can be reduced back to the amine.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 3-Fluoro-5-(trifluoromethyl)nitrobenzene.
Reduction: Reformation of 3-Fluoro-5-(trifluoromethyl)benzylamine.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine and trifluoromethyl groups enhance its binding affinity and specificity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Similar structure but with an additional trifluoromethyl group.
4-(Trifluoromethyl)benzylamine: Similar structure but with the trifluoromethyl group at the 4-position.
2-Fluorobenzylamine: Similar structure but with the fluorine atom at the 2-position.
Uniqueness
3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8ClF4N |
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Molecular Weight |
229.60 g/mol |
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c9-7-2-5(4-13)1-6(3-7)8(10,11)12;/h1-3H,4,13H2;1H |
InChI Key |
IYQWYYKCKIRUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CN.Cl |
Origin of Product |
United States |
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